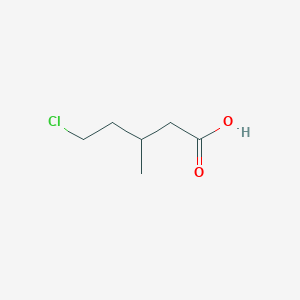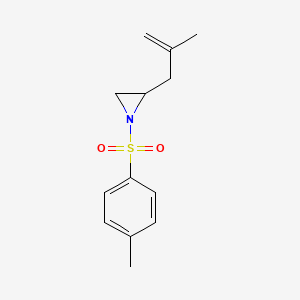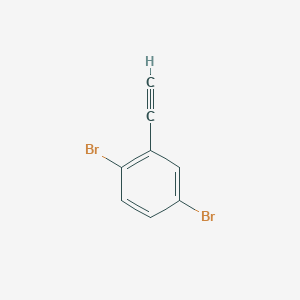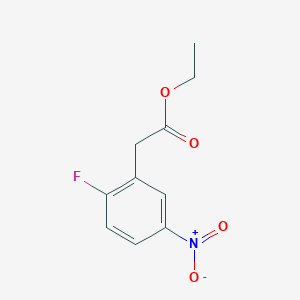![molecular formula C23H26IN2S2+ B12826118 (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide](/img/structure/B12826118.png)
(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide is a complex organic molecule featuring benzothiazole moieties. Benzothiazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, holds potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide typically involves multi-step organic synthesis. The general synthetic route includes:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzothiazole core is then alkylated using propyl halides in the presence of a base such as potassium carbonate.
Formation of the Conjugated System: The propylated benzothiazole is then subjected to a Wittig reaction with a suitable phosphonium ylide to form the conjugated system.
Quaternization: The final step involves the quaternization of the benzothiazole nitrogen with hydroiodic acid to form the hydroiodide salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl side chains, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the conjugated double bonds can be achieved using hydrogenation catalysts like palladium on carbon.
Substitution: The benzothiazole rings can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitro or sulfonic acid derivatives of the benzothiazole rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, benzothiazole derivatives are known for their antimicrobial and anticancer properties. This compound could be investigated for similar activities, potentially leading to new therapeutic agents.
Medicine
Medicinal chemistry applications include the development of drugs targeting specific biological pathways. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs.
Industry
In industry, the compound could be used in the development of organic semiconductors, dyes, and other materials due to its conjugated system and potential electronic properties.
Mechanism of Action
The mechanism of action of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide would depend on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The conjugated system could facilitate interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: The parent compound, known for its wide range of biological activities.
2-Propylbenzothiazole: A simpler derivative with similar structural features.
3-Propyl-2-benzothiazolium iodide: A related quaternary ammonium salt.
Uniqueness
The uniqueness of (2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide lies in its extended conjugated system and dual benzothiazole rings, which may confer unique electronic and biological properties not seen in simpler benzothiazole derivatives. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C23H26IN2S2+ |
|---|---|
Molecular Weight |
521.5 g/mol |
IUPAC Name |
(2E)-3-propyl-2-[(E)-3-(3-propyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;hydroiodide |
InChI |
InChI=1S/C23H25N2S2.HI/c1-3-16-24-18-10-5-7-12-20(18)26-22(24)14-9-15-23-25(17-4-2)19-11-6-8-13-21(19)27-23;/h5-15H,3-4,16-17H2,1-2H3;1H/q+1; |
InChI Key |
JGTCEHAVVINOPG-UHFFFAOYSA-N |
Isomeric SMILES |
CCCN\1C2=CC=CC=C2S/C1=C/C=C/C3=[N+](C4=CC=CC=C4S3)CCC.I |
Canonical SMILES |
CCCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CCC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


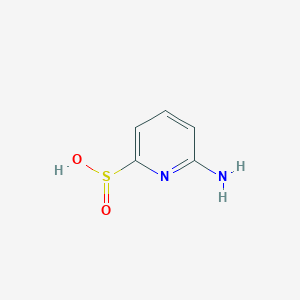

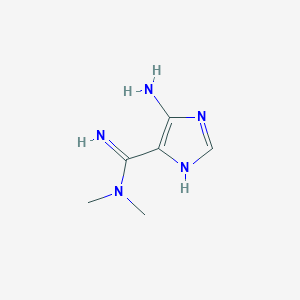
![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carbohydrazide](/img/structure/B12826056.png)
![Ethyl 4-[{[3,5-bis(trifluoromethyl)phenyl]methyl}(methoxycarbonyl)amino]-2-ethyl-6-(trifluoromethyl)-3,4-dihydroquinoline-1(2H)-carboxylate](/img/structure/B12826063.png)
![5-Chloro-[1,2,4]triazolo[4,3-C]pyrimidine](/img/structure/B12826072.png)
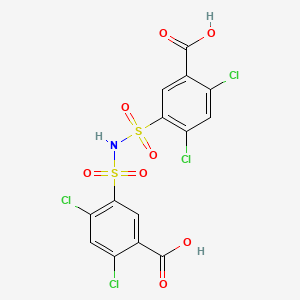
![N-[5,12-dihydroxy-2-(2-methyl-1,3-dioxolan-2-yl)-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]acetamide](/img/structure/B12826088.png)
![8-Methoxyimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B12826090.png)
